tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate
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Overview
Description
tert-Butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a hexahydropentalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate typically involves the following steps:
Formation of the Hexahydropentalene Ring: The hexahydropentalene ring can be synthesized through a series of cyclization reactions starting from suitable precursors such as cyclopentadiene derivatives.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.
Carbamate Formation: The final step involves the reaction of the amino-substituted hexahydropentalene with tert-butyl chloroformate under basic conditions to form the carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Ammonia, primary amines, and other nucleophiles under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the hexahydropentalene ring.
Reduction: Reduced forms of the carbamate.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical assays.
Protein Modification: Used in the modification of proteins for research purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.
Therapeutic Agents: Potential use in the design of therapeutic agents targeting specific biological pathways.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl N-(5-amino-1,2,3,4-tetrahydropentalen-2-yl)carbamate
Uniqueness:
- Structural Features: The presence of the hexahydropentalene ring system distinguishes it from other carbamates.
- Reactivity: Unique reactivity patterns due to the combination of the tert-butyl group and the hexahydropentalene ring.
- Applications: Specific applications in medicinal chemistry and organic synthesis that are not shared by other similar compounds.
This detailed article provides a comprehensive overview of tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H22N2O2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-11-6-8-4-10(14)5-9(8)7-11/h10-11H,4-7,14H2,1-3H3,(H,15,16) |
InChI Key |
XRPLSBVORDQYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C1)CC(C2)N |
Origin of Product |
United States |
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